![molecular formula C14H14N2O3 B7571630 3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7571630.png)
3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile
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Overview
Description
3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MDB, and it is a white crystalline powder that is soluble in organic solvents.
Mechanism of Action
MDB exerts its pharmacological effects by inhibiting DPP-IV, which is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, MDB increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
MDB has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. In addition, MDB has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
MDB is a potent and selective inhibitor of DPP-IV, making it a valuable tool for studying the role of this enzyme in glucose metabolism and insulin secretion. However, its high potency and selectivity may also limit its use in other areas of research, where a less specific inhibitor may be more appropriate.
Future Directions
MDB has shown promising results in animal models of diabetes and neurodegenerative diseases, and further research is needed to explore its potential therapeutic applications in humans. In addition, the development of new inhibitors targeting DPP-IV and related enzymes may lead to the discovery of novel treatments for metabolic disorders and neurodegenerative diseases. Finally, the use of MDB as a tool for studying the role of DPP-IV in other physiological processes, such as immune function and cancer, warrants further investigation.
Synthesis Methods
MDB can be synthesized using a multistep process that involves the reaction of 3-methyl-2,5-dioxopyrrolidine with ethylene oxide, followed by the reaction of the resulting product with 4-cyanobenzyl bromide. The final product is obtained after purification using column chromatography.
Scientific Research Applications
MDB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and insulin secretion. MDB has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, making it a promising candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
3-[2-(3-methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-7-13(17)16(14(10)18)5-6-19-12-4-2-3-11(8-12)9-15/h2-4,8,10H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBFDDHMMLOGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1=O)CCOC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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